Carboxamide Regiochemistry: 2-Carboxamide vs. 3-Carboxamide Anti-Mycobacterial Target Engagement
The target compound bears the carboxamide at the imidazo[1,2-a]pyridine 2-position, which is the regiochemistry associated with InhA (enoyl-ACP reductase) inhibition in M. tuberculosis. In the Jose et al. (2015) study, imidazo[1,2-a]pyridine-2-carboxamide derivatives 5j, 5l, and 5q exhibited MIC values of 6.25 µg/mL against M. tuberculosis H37Rv [1]. By contrast, the imidazo[1,2-a]pyridine-3-carboxamide chemotype engages the QcrB cytochrome bc1 complex as its primary target, as exemplified by clinical candidate Q203 (telacebec) [2]. The 2-carboxamide vs. 3-carboxamide regiochemistry thus directs target selectivity toward entirely distinct mycobacterial pathways.
| Evidence Dimension | Molecular target engagement dictated by carboxamide regiochemistry |
|---|---|
| Target Compound Data | 2-carboxamide regioisomer; target class associated with InhA inhibition (docking-confirmed) |
| Comparator Or Baseline | 3-carboxamide regioisomer (IPA class); target = QcrB (cytochrome bc1 complex) |
| Quantified Difference | Target pathway: InhA (cell wall mycolic acid synthesis) vs. QcrB (respiratory chain) — orthogonal mechanisms of action |
| Conditions | M. tuberculosis H37Rv in vitro culture; molecular docking with InhA (PDB entry used for 2-carboxamide series) |
Why This Matters
For procurement decisions in anti-tubercular drug discovery programs, the carboxamide position determines which target pathway is engaged; selecting the 2-carboxamide regioisomer is essential for InhA-focused screening cascades rather than QcrB-directed programs.
- [1] Jose G, Kumara THS, Nagendrappa G, Sowbhagya, Kumar KSS, et al. Synthesis, molecular docking and anti-mycobacterial evaluation of new imidazo[1,2-a]pyridine-2-carboxamide derivatives. European Journal of Medicinal Chemistry. 2015;89:616–627. doi:10.1016/j.ejmech.2014.10.079. View Source
- [2] Guo H, Wang A, Gu J, Fu L, Lv K, Ma C, Tao Z, Wang B, Liu M, Guo H, Lu Y. Synthesis and antitubercular evaluation of reduced lipophilic imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry. 2019;165:11–22. doi:10.1016/j.ejmech.2018.12.071. View Source
